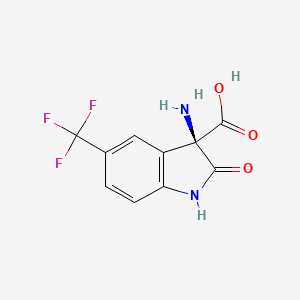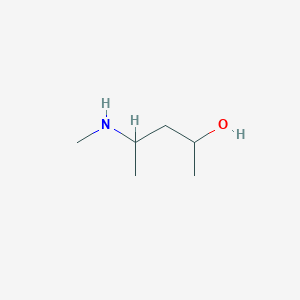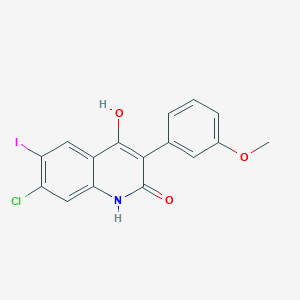![molecular formula C14H17NOS2 B13901338 1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)
1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone is a complex organic compound characterized by its unique thiazolidinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone typically involves the reaction of 2,4,6-trimethylbenzaldehyde with thiourea and chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Applications De Recherche Scientifique
1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazolidinone ring can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects . Pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4,6-trimethylphenyl)ethanone: A simpler analog without the thiazolidinone ring.
Thiazolidin-2,4-dione: A structurally related compound with different substituents.
Uniqueness
1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone is unique due to its specific combination of a thiazolidinone ring and a trimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H17NOS2 |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone |
InChI |
InChI=1S/C14H17NOS2/c1-8-5-9(2)13(10(3)6-8)12-7-18-14(17)15(12)11(4)16/h5-6,12H,7H2,1-4H3/t12-/m1/s1 |
Clé InChI |
JFZFIIIZOZHHEY-GFCCVEGCSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)[C@H]2CSC(=S)N2C(=O)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2CSC(=S)N2C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13901284.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)

![Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B13901302.png)
![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)



